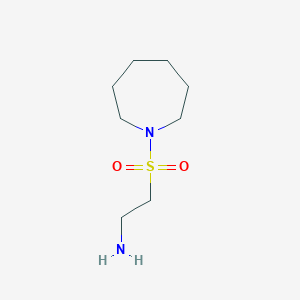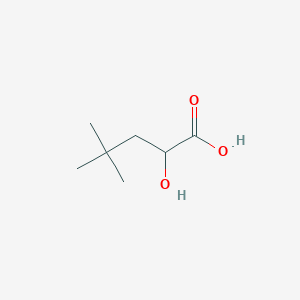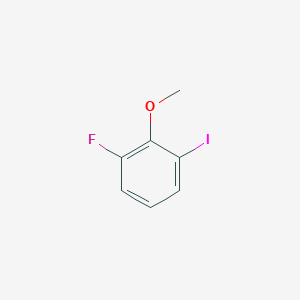![molecular formula C10H9ClFN3OS B1344411 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 861410-48-2](/img/structure/B1344411.png)
5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique triazole and thiol functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halomethyl triazole intermediate.
Chlorination and Fluorination: The chlorination and fluorination steps are carried out using appropriate halogenating agents such as thionyl chloride and fluorine gas or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under mild conditions to yield the corresponding sulfide.
Substitution: The triazole ring can participate in various substitution reactions, particularly nucleophilic substitutions, due to the electron-withdrawing nature of the phenoxy and halogen groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects, particularly as antimicrobial and antifungal agents. The presence of the triazole ring is crucial for its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as corrosion resistance or enhanced mechanical strength.
Mécanisme D'action
The mechanism of action of 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting enzyme activity or modulating receptor function. The phenoxy and halogen groups enhance its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-chloro-4-fluorophenoxy)methyl]-2-furaldehyde
- 3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
Uniqueness
Compared to similar compounds, 5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
Propriétés
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3OS/c1-15-9(13-14-10(15)17)5-16-6-2-3-8(12)7(11)4-6/h2-4H,5H2,1H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLDWJYHUIZOJFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)COC2=CC(=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine](/img/structure/B1344334.png)






![Carbamic acid, [2-[(aminothioxomethyl)amino]ethyl]-, 1,1-dimethylethyl ester](/img/structure/B1344347.png)
![7-Bromo-5-nitrobenzo[d]thiazol-6-amine](/img/structure/B1344350.png)


